methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Description
Methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C28H25N7O3S3 and its molecular weight is 603.73. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
The compound has been utilized in the synthesis of diverse heterocyclic systems, demonstrating its versatility as a reagent in the preparation of complex molecular structures. For instance, its derivatives have been employed in creating fused pyrimidinones, illustrating a broad utility in constructing pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and various other heterocyclic configurations with potential pharmacological activities (R. Toplak, J. Svete, S. Grdadolnik, B. Stanovnik, 1999; B. Stanovnik, H. V. D. Bovenkamp, J. Svete, A. Hvala, Igor Simonič, M. Tišler, 1990). These studies indicate its effectiveness in heterocyclic chemistry for synthesizing compounds with varied biological properties.
Antimicrobial and Cytotoxic Activities
Further research has highlighted the potential of methyl 2-(2-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate derivatives in medical applications, particularly through the synthesis of compounds exhibiting antimicrobial and cytotoxic activities. For example, novel azetidine-2-one derivatives of 1H-benzimidazole prepared using this compound showed good antibacterial activity and significant cytotoxic activity in vitro, underscoring its potential in developing new therapeutic agents (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, Azit Zambre, 2014).
Synthesis of N-Heteroaryl Derivatives
The compound's utility extends to the synthesis of N-heteroaryl derivatives based on 2-methyl-3,4-dihydrothieno[3,4-d]pyrimidin-5-amine, demonstrating its role in producing a wide range of isolated and fused thieno[d]pyrimidine derivatives. This application underscores its significance in the synthesis of chemically diverse molecules that could serve as key intermediates in pharmaceutical research (I. H. El Azab, Nadia Ali Ahmed Elkanzi, 2014).
Properties
IUPAC Name |
methyl 2-[[2-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O3S3/c1-38-26(37)17-10-5-6-12-19(17)30-22(36)15-40-28-34-33-21(35(28)16-8-3-2-4-9-16)14-39-27-31-24(29)23-18-11-7-13-20(18)41-25(23)32-27/h2-6,8-10,12H,7,11,13-15H2,1H3,(H,30,36)(H2,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGVYFLPJXXHSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=NC(=C5C6=C(CCC6)SC5=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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